N-methyl-6-morpholin-4-yl-N-(1H-pyrazol-5-ylmethyl)pyrimidin-4-amine
Description
N-methyl-6-morpholin-4-yl-N-(1H-pyrazol-5-ylmethyl)pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a pyrimidine core substituted with a morpholine ring, a pyrazole moiety, and a methyl group. Such structural diversity often imparts unique chemical and biological properties, making it a subject of interest in various fields of research.
Properties
IUPAC Name |
N-methyl-6-morpholin-4-yl-N-(1H-pyrazol-5-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O/c1-18(9-11-2-3-16-17-11)12-8-13(15-10-14-12)19-4-6-20-7-5-19/h2-3,8,10H,4-7,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRNQIKKGSQXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NN1)C2=NC=NC(=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-morpholin-4-yl-N-(1H-pyrazol-5-ylmethyl)pyrimidin-4-amine typically involves multi-step organic synthesis. One common approach is:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine and a 1,3-diketone.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with morpholine.
Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole or pyrimidine rings, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogenated intermediates can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydrogenated pyrazole or pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-6-morpholin-4-yl-N-(1H-pyrazol-5-ylmethyl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound can serve as a ligand in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for probing the activity of various biological targets, including kinases and other signaling proteins.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties
Industry
Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-methyl-6-morpholin-4-yl-N-(1H-pyrazol-5-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-methylmorpholine: A simpler compound with a similar morpholine ring but lacking the pyrazole and pyrimidine moieties.
Pyrazolylpyrimidines: Compounds that share the pyrazole and pyrimidine rings but may differ in other substituents.
Morpholinylpyrimidines: Compounds with a morpholine ring attached to a pyrimidine core, similar to the target compound but without the pyrazole moiety.
Uniqueness
N-methyl-6-morpholin-4-yl-N-(1H-pyrazol-5-ylmethyl)pyrimidin-4-amine is unique due to its combination of three distinct heterocyclic rings, which imparts a unique set of chemical and biological properties. This structural complexity allows for a wide range of interactions and applications that are not possible with simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
